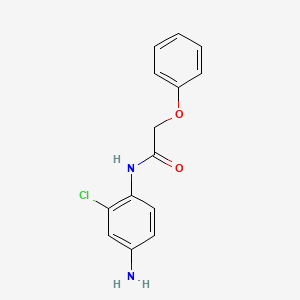

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLJWSCJZWECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 4-amino-2-chlorophenol with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with key analogs from and other sources:

| Compound Name | Substituents on Aromatic Ring | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| N-(4-Amino-2-chlorophenyl)-2-phenoxyacetamide | 4-NH₂, 2-Cl | Not reported | Amino group enables H-bonding; Cl enhances lipophilicity |

| Gc : N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide | 4-Cl, 2-F | 110–111 | Halogenated (Cl, F) substituents increase molecular rigidity |

| Gb : N-(3,4-Difluorophenyl)-2-phenoxyacetamide | 3-F, 4-F | 90–91 | Electron-withdrawing F atoms reduce basicity |

| Gd : 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide | 4-SO₂NH₂ | 206–207 | Sulfonamide group enhances solubility and H-bonding |

| Gf : 2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide | 3-CF₃ | 93–94 | Strongly electron-withdrawing CF₃ group affects electronic density |

Key Observations :

- Melting Points : Halogenated derivatives (e.g., Gc, Gb) exhibit moderate melting points (90–111°C), while sulfonamide-containing analogs (Gd) show significantly higher melting points (206–207°C), likely due to enhanced intermolecular hydrogen bonding .

- Electronic Effects: The amino group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃ in Gf or -SO₂NH₂ in Gd), which may reduce nucleophilicity at the amide nitrogen.

Structural and Crystallographic Insights

- Hydrogen Bonding: In N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (), intramolecular C–H···O and intermolecular N–H···O interactions stabilize the crystal lattice.

- Conformational Flexibility: Derivatives with bulkier substituents (e.g., -CF₃ in Gf or diphenyl groups in ) exhibit restricted rotation around the acetamide linkage, whereas the target compound’s phenoxy group may allow greater conformational freedom .

Biological Activity

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chlorine atom, and a phenoxyacetamide moiety. Its chemical structure can be represented as follows:

This unique combination of functional groups allows the compound to exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

- Receptor Modulation: It may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that related phenoxyacetamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound I | HepG2 | 1.43 | 25.36 |

| Compound II | MCF-7 | 0.57 | 13.00 |

These results indicate that these compounds selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Antiviral Activity

Another area of investigation is the antiviral properties of this compound analogues. A series of substituted compounds were reported as potent inhibitors against human adenovirus (HAdV), showing low micromolar potency with selectivity indexes exceeding 100. Notably, one derivative demonstrated an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity .

Case Studies

- Cytotoxic Effects on HepG2 Cells:

- Antiviral Efficacy:

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-reduction.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the structure (Table 1) .

- NMR Spectroscopy : Confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide protons (δ 2.1–2.5 ppm) .

Q. Table 1: Key Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H···O | 2.89 | 165 | |

| C–H···O | 3.12 | 142 |

Advanced: What analytical methods resolve contradictions in melting points or spectral data across studies?

Answer:

Discrepancies in melting points (e.g., 110–111°C vs. 93–94°C for similar derivatives) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (toluene, ethanol) and analyze via DSC .

- Purity : Use preparative HPLC (>98% purity) and compare NMR integrals for impurity detection .

- Crystallinity : Perform PXRD to identify amorphous vs. crystalline phases .

Advanced: How can computational modeling predict the compound’s reactivity or stability?

Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic (amine) and electrophilic (chlorine) sites .

- Hydrogen Bond Analysis : Use Mercury Software to visualize packing interactions and assess solubility/stability .

Q. Table 2: Computational vs. Experimental Bond Lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C–Cl | 1.74 | 1.73 |

| C–O (acetamide) | 1.22 | 1.21 |

Advanced: What strategies optimize the synthesis of bioactive derivatives?

Answer:

Adopt parallel synthesis (e.g., ) to generate analogs:

- Substituent Variation : Replace the 4-chloro group with fluoro or trifluoromethyl to study electronic effects .

- Bioactivity Screening : Test derivatives against kinase targets (e.g., EGFR) using SPR or fluorescence polarization assays.

Q. Table 3: Derivative Bioactivity Data

| Derivative | IC50 (nM) | Solubility (mg/mL) |

|---|---|---|

| 4-Fluoro analog | 12.3 | 0.45 |

| 4-Trifluoromethyl | 8.7 | 0.32 |

Advanced: How do intermolecular interactions influence crystallization outcomes?

Answer:

- Hydrogen Bonding : N–H···O bonds dominate packing, forming 1D chains (Fig. 3 in ).

- Solvent Choice : Toluene yields larger crystals for X-ray studies, while ethanol produces needle-like morphologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.